molecular formula C20H12ClNO2 B2745834 9-(2-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 100892-05-5

9-(2-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2745834
CAS No.: 100892-05-5
M. Wt: 333.77
InChI Key: GXYVQQTVRRPFKS-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione is a versatile chemical compound extensively used in scientific research. This compound holds immense potential for drug development, exploring its therapeutic properties, and aiding in the advancement of biomedical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione involves several steps, typically starting with the preparation of the benzazepine core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions with optimized conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield hydrogenated products .

Scientific Research Applications

6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its therapeutic properties, including potential use in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione include other benzazepine derivatives, such as:

  • 1-Benzazepines
  • 2-Benzazepines
  • 3-Benzazepines

Uniqueness

What sets 6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione apart from other similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

6-(2-chlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-17-11-5-6-12-18(17)22-19(23)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVQQTVRRPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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